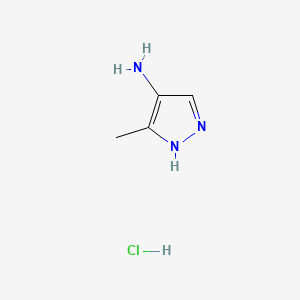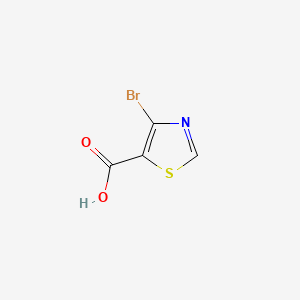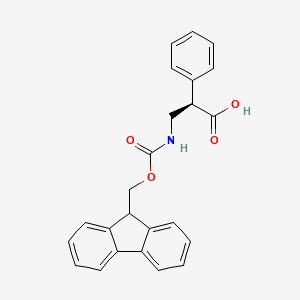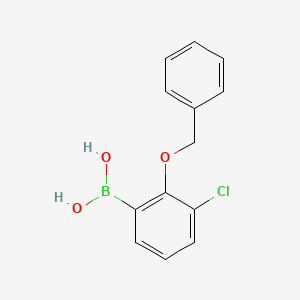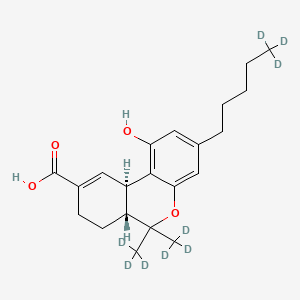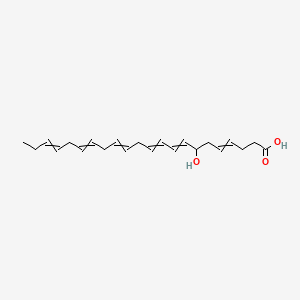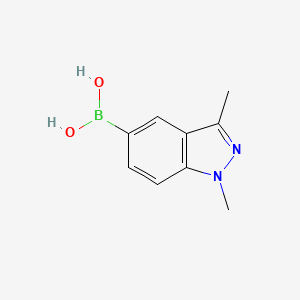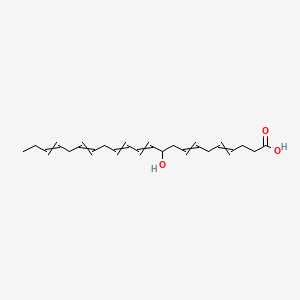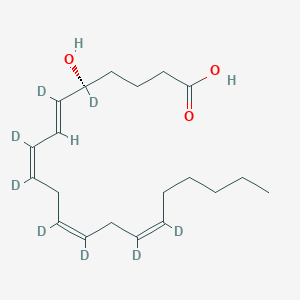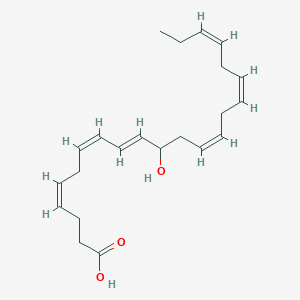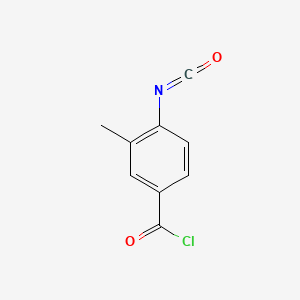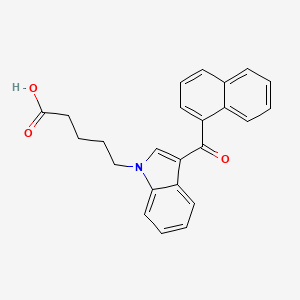
JWH 018 N-pentanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 N-pentanoic acid metabolite is a minor urinary metabolite of JWH 018, a synthetic cannabinoid . It is characterized by the carboxylation of the N-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .
Synthesis Analysis
A specific and reliable method has been developed for the detection and quantification of JWH-018, JWH-018 N-pentanoic acid, and JWH-018 N-(5-hydroxypentyl) in blood and urine using solid-phase extraction followed by UPLC-MS/MS analysis .Molecular Structure Analysis
The molecular formula of JWH 018 N-pentanoic acid metabolite is C24H21NO3 .Chemical Reactions Analysis
JWH 018 N-pentanoic acid metabolite is characterized by the carboxylation of the N-alkyl chain . In urine samples, this metabolite is almost completely glucuronidated .Physical And Chemical Properties Analysis
The molecular weight of JWH 018 N-pentanoic acid metabolite is 371.4 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 7 .Scientific Research Applications
Analytical Reference Standard
JWH 018 N-pentanoic acid metabolite is an analytical reference standard . It is used in laboratories to ensure the accuracy of analytical measurements. The metabolite serves as a benchmark against which other substances are measured.
Forensic Chemistry & Toxicology
This metabolite plays a significant role in forensic chemistry and toxicology . It can be detected in urine samples, which helps in identifying the use of synthetic cannabinoids .
Mass Spectrometry
JWH 018 N-pentanoic acid metabolite is used in mass spectrometry . This technique is used to identify unknown compounds within a sample and clarify the structure and chemical properties of different molecules.
Synthetic Cannabinoid Research
As a metabolite of synthetic cannabinoids JWH 018 and AM2201 , this compound is crucial in studying the effects and metabolism of these substances. It aids in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Drug Abuse Research
This metabolite is used in research related to drug abuse . It helps in studying the effects of synthetic cannabinoids on the human body and their potential for abuse.
Internal Standard for Quantification
JWH 018 N-pentanoic acid metabolite-d4 is used as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by GC- or LC-mass spectrometry . This helps in achieving accurate and reliable results in analytical chemistry.
Metabolite Identification in Hair Samples
Research has been conducted to determine this metabolite in human hair samples . This aids in the long-term detection of synthetic cannabinoid use, as these compounds can be retained in hair for extended periods.
Research on Conjugation of Synthetic Cannabinoids
This metabolite is used in research studying the conjugation of synthetic cannabinoids . Understanding how these compounds are metabolized can provide insights into their effects and potential risks.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIVGHIYNFQIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016375 |
Source


|
| Record name | JWH-018 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 N-pentanoic acid metabolite | |
CAS RN |
1254475-87-0 |
Source


|
| Record name | JWH-018 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

